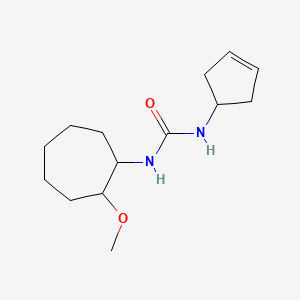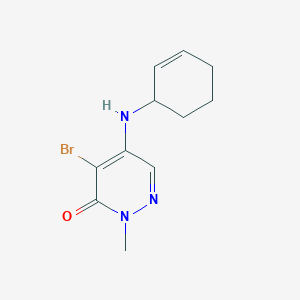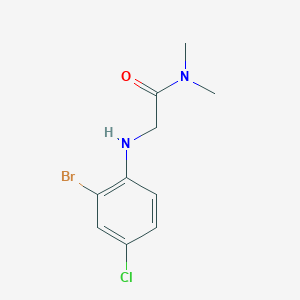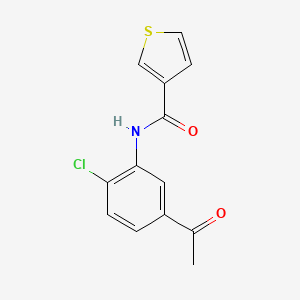
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O2S. It is a pyridine derivative that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery and development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine involves the inhibition of certain enzymes. This compound has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on the activity of protein kinase C and lipoxygenase. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine in lab experiments include its unique chemical properties and potential applications in drug discovery and development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Development of enzyme inhibitors based on the chemical structure of this compound.
3. Development of anti-cancer drugs based on the anti-tumor properties of this compound.
4. Investigation of the potential of this compound as a therapeutic agent for inflammatory diseases.
5. Investigation of the potential of this compound as a therapeutic agent for neurological disorders.
In conclusion, 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine is a chemical compound with potential applications in drug discovery and development. Its unique chemical properties and inhibitory effects on certain enzymes make it a potential candidate for the development of enzyme inhibitors and anti-cancer drugs. Further studies are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine involves several steps. The starting material for the synthesis is 2-bromo-3-nitropyridine, which is reacted with methyl magnesium bromide to form 2-methyl-3-nitropyridine. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-3-nitropyridin-5-yl)acetate. The final step involves the reaction of this compound with sodium hydrosulfide and methyl iodide to form 5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine.
Applications De Recherche Scientifique
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine has potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. This compound has also been found to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c1-12(3-4-16-2)9-8(13(14)15)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNBQFLOIZHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-(2-methylsulfanylethyl)-3-nitropyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)




![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)